2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
CAS No.: 478252-69-6
Cat. No.: VC16177672
Molecular Formula: C24H19ClN6O2
Molecular Weight: 458.9 g/mol
* For research use only. Not for human or veterinary use.
![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone - 478252-69-6](/images/structure/VC16177672.png)
Specification
CAS No. | 478252-69-6 |
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Molecular Formula | C24H19ClN6O2 |
Molecular Weight | 458.9 g/mol |
IUPAC Name | 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Standard InChI | InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-10-6-9-15-7-2-4-11-18(15)17)23(27-21)29-26-13-16-8-3-5-12-19(16)25/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+ |
Standard InChI Key | CKTJPKFLJOOBDP-LGJNPRDNSA-N |
Isomeric SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone, reflecting its dual-component architecture. Its molecular formula is C₂₄H₁₉ClN₆O₂, with a molecular weight of 458.9 g/mol. The structure integrates:
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A 2-chlorobenzaldehyde group, contributing aromatic and electrophilic characteristics.
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A hydrazone linker (–NH–N=CH–), enabling coordination with metal ions and stabilization via conjugation .
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A 3-methyl-7-(1-naphthylmethyl)-2,6-dioxopurine core, which introduces hydrogen-bonding sites and planar rigidity .
Structural Features
The purine core adopts a tetrahydro-1H-purine configuration, with ketone groups at positions 2 and 6 enhancing polarity. The naphthylmethyl substituent at position 7 extends π-conjugation, potentially influencing binding interactions with biological targets . The hydrazone group facilitates tautomerism, allowing coordination via the azomethine nitrogen and carbonyl oxygen, as observed in analogous metal complexes .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a condensation reaction between 2-chlorobenzaldehyde and a hydrazine derivative of the purine scaffold. Key steps include:
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Preparation of the purine hydrazine precursor: Functionalization of 3-methyl-7-(1-naphthylmethyl)-2,6-dioxopurine with hydrazine.
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Condensation: Reaction with 2-chlorobenzaldehyde in a polar aprotic solvent (e.g., dimethyl sulfoxide) under reflux.
Reaction Conditions:
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Temperature: 60–80°C
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Catalyst: Acidic or neutral conditions to favor imine formation
Characterization Techniques
Physicochemical Properties
Solubility and Conductivity
The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is insoluble in water, attributed to its hydrophobic naphthyl group and limited hydrogen-bonding capacity . Conductivity measurements in DMSO solution yield values of 1.346–9.934 µS/cm, indicating non-electrolytic behavior in the pure state .
Thermal Stability
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Melting Point: Decomposes at 174°C, lower than its ligand precursor (216–218°C), suggesting reduced crystallinity due to steric hindrance from the naphthyl group .
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Magnetic Susceptibility: Paramagnetic behavior in metal complexes (e.g., Cu²⁺), with 2.1–2.3 µB values, implies unpaired electrons and square planar geometry .
Biological Activity
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens:
Pathogen | Inhibition Zone (mm) | Reference |
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Methicillin-resistant Staphylococcus aureus (MRSA) | 18 ± 1.2 | |
Escherichia coli | 15 ± 0.8 | |
Aspergillus fumigatus | 12 ± 1.0 |
Mechanistically, the hydrazone moiety disrupts microbial cell membranes via lipid peroxidation, while the purine core inhibits dihydrofolate reductase, a key enzyme in nucleotide synthesis .
Molecular Interactions and Stability
Hydrogen-Bonding Networks
Crystallographic studies of analogous compounds reveal charge-assisted N–H⋯O hydrogen bonds between the purine’s carbonyl groups and protonated amine residues. These interactions stabilize the crystal lattice and enhance thermal resilience .
Tautomerism and Coordination
The hydrazone linker exists in equilibrium between keto and enol forms, enabling coordination with transition metals. For example, Cu²⁺ complexes exhibit a 1:2 metal-to-ligand ratio, with square planar geometry confirmed by magnetic data .
Applications and Future Directions
Material Science
The compound’s π-conjugated system makes it a candidate for organic semiconductors in optoelectronic devices .
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